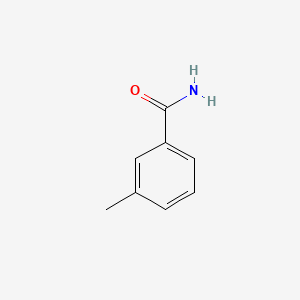

3-Methylbenzamide

Description

Significance and Research Trajectory

3-Methylbenzamide, also known as m-toluamide, is an organic compound from the benzamide (B126) class, characterized by a methyl substituent at the meta position of the benzene (B151609) ring. nih.gov While a seemingly simple molecule, it serves as a crucial and versatile intermediate in the field of organic synthesis. Its research trajectory is largely defined by its role as a foundational structure for the development of more complex molecules with significant biological activities and material science applications.

The primary significance of this compound in the academic and industrial research context stems from its most famous derivative, N,N-diethyl-3-methylbenzamide, commonly known as DEET. ed.govacs.org Developed during the Second World War for military use, DEET is a highly effective and widely used insect repellent. mdpi.comresearchgate.net Much of the research involving the this compound scaffold has been driven by the desire to understand, optimize, and find alternatives to DEET. oup.comoup.com

Beyond insect repellents, the this compound structure is a valuable starting point for synthesizing a wide array of derivatives for pharmaceutical and agricultural applications. solubilityofthings.com Researchers have explored its derivatives for potential antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities. ontosight.aiontosight.ai The reactivity of its structure can be modified at the amide nitrogen or on the benzene ring, allowing for diverse chemical functionalization. For instance, N-(1H-benzodiazol-2-yl)-3-methylbenzamide has been investigated as a potential kinase inhibitor, and other derivatives containing thiazole (B1198619) show urease inhibition. This adaptability makes this compound and its analogues subjects of ongoing interest in medicinal chemistry and drug discovery. nih.govtandfonline.com

Table 1: Physicochemical Properties of this compound Data compiled from multiple sources.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | m-Toluamide | nih.gov |

| Molecular Formula | C₈H₉NO | nih.gov |

| Molecular Weight | 135.16 g/mol | nih.gov |

| Appearance | Off-white solid | wikipedia.org |

| CAS Number | 618-47-3 | nih.gov |

Historical Context of Benzamide Chemistry in Research

The study of benzamides, the chemical class to which this compound belongs, has a long history in chemical research. Benzamide itself, the simplest amide derivative of benzoic acid, was reported to form polymorphs as early as 1832. wikipedia.orgacs.org Benzamides as a group have been extensively studied for their potential biological and pharmacological activities, forming the basis for numerous research endeavors. ontosight.ai

A pivotal moment in the research history of this compound derivatives was the development of N,N-diethyl-3-methylbenzamide (DEET) by the U.S. Department of Agriculture for the U.S. military, recorded in 1952. researchgate.net Its subsequent commercialization in the 1950s marked the beginning of its extensive use as a consumer insect repellent and established it as a "gold standard" against which other repellents are measured. oup.comuhhospitals.org The widespread use of DEET spurred further research into its mechanism of action, which involves interacting with insect olfactory receptors to disrupt their ability to detect human scents. frontiersin.org

Early synthetic methods for creating N,N-disubstituted-3-methylbenzamides, like DEET, often involved reacting m-toluic acid with thionyl chloride to form the acid chloride, followed by condensation with an appropriate amine. ed.govacs.orgchegg.com Over the years, researchers have developed alternative and more efficient synthetic routes, including methods using oxalyl chloride catalyzed by dimethylformamide (DMF) and one-step syntheses in a fixed bed reactor. acs.orggoogle.com This evolution in synthesis reflects a broader trend in organic chemistry toward developing more flexible, efficient, and sustainable chemical processes. ed.govmdpi.com

Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is diverse, extending far beyond its original application as an insect repellent. A significant area of contemporary research focuses on the development of novel benzamide derivatives with potential therapeutic applications. Scientists are actively synthesizing and evaluating derivatives for their potential as anticonvulsants, antimicrobials, and anticancer agents. ontosight.aiontosight.ai For example, studies have investigated specific derivatives as negative allosteric modulators of human neuronal nicotinic receptors and as inhibitors for enzymes like acetylcholinesterase. nih.govtandfonline.com The core this compound structure serves as a scaffold, which is systematically modified to probe structure-activity relationships and enhance potency and selectivity for specific biological targets. tandfonline.com

Another major research thrust involves advanced formulation science, particularly for DEET, to enhance its performance and utility. To address issues like rapid skin absorption, researchers are developing controlled-release systems. turkjps.orgnih.govresearchgate.net These include encapsulating DEET in polymer microparticles, which are then incorporated into hydrogel bases. turkjps.orgnih.gov Such formulations aim to prolong the repellent's effective evaporation time from the skin surface while minimizing systemic absorption. researchgate.net

In the realm of materials science, this compound derivatives are being explored in innovative applications. One novel use is the application of DEET as a "green" solvent for the synthesis of metal-organic frameworks (MOFs). osti.govrsc.org Its structural similarity to common solvents like N,N-diethylformamide (DEF), combined with a better safety profile, makes it an attractive alternative. osti.gov Research has shown that DEET can not only act as a synthesis solvent but also as a phase-directing agent, leading to the formation of novel MOF structures. osti.gov Furthermore, electrically conductive polymer composites containing DEET have been developed, which could be used in applications requiring low voltage for the controlled thermal diffusion of the repellent. researchgate.netresearchgate.net

Future research is expected to continue along these trajectories. The search for new bioactive molecules based on the this compound scaffold will likely intensify, driven by advances in computational modeling and high-throughput screening. nih.gov The development of more sophisticated and sustainable delivery systems for repellents remains a key goal. researchgate.net Additionally, the exploration of this compound derivatives in novel materials, such as functional coatings and advanced polymers, represents a growing and promising field of study. mdpi.com

Table 2: Crystal Data for 3-Methyl-N-(2-methylphenyl)benzamide This table presents crystallographic data for a representative derivative of this compound, as detailed in a 2010 study.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | researchgate.net |

| Molecular Weight | 225.28 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 11.1896 (3) | researchgate.net |

| b (Å) | 4.95027 (14) | researchgate.net |

| c (Å) | 24.1164 (5) | researchgate.net |

| β (˚) | 116.512 (2) | researchgate.net |

| Volume (ų) | 1195.37 (5) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Temperature (K) | 295 | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRPQCFFBRDZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210798 | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-47-3 | |

| Record name | 3-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylbenzamide

Classical and Conventional Synthetic Routes for 3-Methylbenzamide

The traditional synthesis of this compound primarily relies on amidation reactions, which involve the formation of an amide bond from a carboxylic acid or its derivatives.

Amidation Reactions

One of the most established methods for synthesizing this compound is through the conversion of 3-methylbenzoic acid into its more reactive acid chloride derivative, 3-methylbenzoyl chloride. chegg.com This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. walisongo.ac.id The resulting 3-methylbenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or a suitable amine to yield this compound. chegg.com

This method is known for its high reactivity and relatively fast reaction times, leading to efficient amide formation. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a derivative, was achieved with a 62% yield using the acid chloride route. mdpi.comua.es However, this classical approach has notable disadvantages, including the use of corrosive reagents and the generation of hazardous byproducts like hydrogen chloride (HCl) gas and, in the case of thionyl chloride, sulfur dioxide (SO₂). google.com These environmental and safety concerns have led to its decreased favor in modern, greener chemical contexts.

Table 1: Acid Chloride Approach Summary

| Starting Material | Reagent | Intermediate | Product | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 3-Methylbenzoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Methylbenzoyl Chloride | This compound | High reactivity, fast reaction | Corrosive reagents, hazardous byproducts (HCl, SO₂) |

Carbodiimide-mediated coupling represents a direct method for forming an amide bond between a carboxylic acid and an amine without needing to first create an acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid. mdpi.comcsic.es The activated acid then reacts with an amine to form the amide.

In a comparative synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the carbodiimide (B86325) approach was also employed. mdpi.com The reaction involved treating 3-methylbenzoic acid with DCC in the presence of 4-N,N-dimethylaminopyridine (DMAP) and 2-amino-2-methyl-1-propanol. mdpi.com While this method avoids the harsh reagents of the acid chloride approach, it was found to be significantly less efficient, yielding the desired product in only 11% yield compared to the 62% from the acid chloride method. mdpi.comua.es Other modern coupling reagents, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], have been developed as safer and more efficient alternatives to traditional carbodiimides for the synthesis of this compound derivatives like DEET. walisongo.ac.id

Table 2: Comparison of Synthetic Routes for a this compound Derivative

| Method | Starting Materials | Coupling/Activating Agent | Yield | Reference |

|---|---|---|---|---|

| Acid Chloride Approach | 3-Methylbenzoyl Chloride, 2-Amino-2-methyl-1-propanol | - | 62% | mdpi.comua.es |

| Carbodiimide Coupling | 3-Methylbenzoic Acid, 2-Amino-2-methyl-1-propanol | Dicyclohexylcarbodiimide (DCC) | 11% | mdpi.comua.es |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods for amide bond formation. Catalytic processes, in particular, have emerged as a powerful tool.

Catalytic Amide Bond Formation

Metal-Organic Frameworks (MOFs) are crystalline, porous materials composed of metal ions linked by organic molecules. osti.gov Their high surface area and density of active metal sites make them attractive as heterogeneous catalysts. mdpi.com Copper-based MOFs have been successfully developed to catalyze oxidative coupling reactions for the synthesis of amides. ua.es

This methodology has been effectively applied to the synthesis of the bioactive compound N,N-diethyl-3-methylbenzamide (DEET). ua.es The use of a copper-based metal-organic framework as a catalyst promotes the amide bond formation with excellent performance. Research has demonstrated that this technique can achieve a conversion rate of over 99% and a 95% yield of the pure, isolated product on a preparative scale. ua.es A key advantage of this heterogeneous catalysis is the ease of separation of the MOF catalyst from the reaction mixture and its potential for reuse without significant loss of activity. mdpi.com This approach is considered an excellent synthesis method based on "green metrics" due to its efficiency and reduced environmental impact. ua.es

Table 3: Catalytic Performance of Copper-Based MOF

| Compound Synthesized | Catalyst Type | Conversion | Isolated Yield | Key Advantages |

|---|---|---|---|---|

| N,N-Diethyl-3-methylbenzamide | Copper-Based Metal-Organic Framework | >99% | 95% | High efficiency, Reusable catalyst, Environmentally friendly |

COMU-Mediated Coupling Reactions

Modern amide bond synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions. COMU, a third-generation uronium-type coupling reagent, has proven to be a safe and efficient option for this transformation. luxembourg-bio.comnih.gov It is based on an Oxyma leaving group and a morpholino carbon skeleton, which enhances solubility and stability while minimizing hazards associated with older benzotriazole-based reagents like HBTU or HATU. luxembourg-bio.comluxembourg-bio.com

A notable application is the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET) from m-toluic acid and diethylamine. walisongo.ac.idresearchgate.net This procedure is operationally simple and leverages COMU as a non-hazardous coupling partner. walisongo.ac.id The reaction is characterized by its visual endpoint; the solution turns bright yellow upon the addition of COMU and transitions to orange upon completion, typically within 15-20 minutes. walisongo.ac.id A key advantage of this method is that all byproducts are water-soluble, simplifying the purification process to a standard aqueous workup and yielding the final product in high purity. walisongo.ac.idresearchgate.net

Table 1: COMU-Mediated Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Key Features | Typical Yield |

|---|---|---|---|---|---|

| m-Toluic Acid | Diethylamine | COMU | DMF | One-pot synthesis; Visual monitoring (yellow to orange); Water-soluble byproducts; Non-hazardous reagent. walisongo.ac.id | 70-80% walisongo.ac.id |

Metal-Catalyzed C–H Functionalization Reactions

The direct functionalization of otherwise inert C–H bonds represents a powerful strategy in modern synthesis for its atom and step economy. Derivatives of this compound are particularly valuable in this field, often incorporating directing groups that guide a metal catalyst to a specific C–H bond, thereby ensuring high regioselectivity. researchgate.net

N,O-Bidentate Directing Group Approaches

To control the site-selectivity of C–H functionalization, directing groups are installed on the substrate. mdpi.com An effective strategy involves the use of N,O-bidentate directing groups, which form stable five-membered chelate complexes with transition metals. mdpi.com This chelation-assistance brings the metal center into proximity with a target C–H bond, facilitating its cleavage and subsequent functionalization. researchgate.netsemanticscholar.org

A prime example is the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. researchgate.netmdpi.com This compound is prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. mdpi.com The resulting amide possesses an N,O-bidentate directing group composed of the amide nitrogen and the hydroxyl oxygen, which are perfectly spaced to form a five-membered ring upon coordination with a metal catalyst. This structural motif is designed for use in metal-catalyzed C–H bond functionalization reactions, enabling regioselective transformations such as arylation or fluorination at the ortho-position of the benzamide (B126) ring. researchgate.net

Table 2: Synthesis of a this compound Derivative with an N,O-Bidentate Directing Group

| Reactant 1 | Reactant 2 | Product | Directing Group | Potential Application |

|---|---|---|---|---|

| 3-Methylbenzoyl Chloride | 2-Amino-2-methyl-1-propanol | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide mdpi.com | N,O-Bidentate (Amide N, Hydroxyl O) | Metal-catalyzed C–H bond functionalization. researchgate.netmdpi.com |

Rhodium(III)-Catalyzed Cascade Reactions with N-Methylbenzamide

Rhodium(III) complexes are highly effective catalysts for C–H functionalization reactions that can initiate complex cascade sequences, rapidly building molecular complexity from simple precursors. nih.gov While these studies often use N-methylbenzamide as a model substrate, the principles are directly applicable to its 3-methyl substituted analog. These reactions typically begin with a chelation-assisted C–H activation at the ortho-position of the benzamide, followed by coupling with an unsaturated partner. nih.govacs.org

One such cascade involves the reaction of N-methylbenzamide with diphenylcyclopropenone, catalyzed by a Cp*Rh(III) complex. acs.org Density functional theory (DFT) calculations have shown that the mechanism initiates with C–H activation of the benzamide, which then engages in a cascade of bond-forming events with the cyclopropenone to assemble complex cyclopentene (B43876) spiroisoindolenones. acs.org

Another example is the reaction between N-methylbenzamide and ethyl-3-benzoylacrylate. nih.gov Under heating, a Cp*Rh(III) catalyst promotes an initial C–H addition to the olefin, which is followed by a cascade cyclization to generate fused bicyclic imide products in good yield. nih.gov Similarly, a tandem C–H allylation/N-alkylation annulation has been achieved by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate, furnishing 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. acs.org

Table 3: Examples of Rh(III)-Catalyzed Cascade Reactions

| Benzamide Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| N-Methylbenzamide | Diphenylcyclopropenone | [CpRhCl₂]₂ / Ag[BF₄] | Cyclopentene spiroisoindolenone acs.org |

| N-Methylbenzamide | Ethyl-3-benzoylacrylate | [CpRhCl₂]₂ / AgSbF₆ | Fused Bicyclic Imide nih.gov |

| N-Methoxy-3-methylbenzamide | 2-Methylidenetrimethylene Carbonate | [Cp*RhCl₂]₂ / AgSbF₆ | 3,4-Dihydroisoquinolin-1(2H)-one acs.org |

Multi-Step Protocols for Heterocyclic Derivatives

The synthesis of heterocyclic compounds often requires multi-step protocols. nih.govresearchgate.net The catalytic C–H functionalization cascades described previously serve as excellent examples of multi-step processes that begin with a simple benzamide. nih.gov

The Rh(III)-catalyzed reaction of N-methyl benzamide with ethyl-3-benzoylacrylate is a clear illustration of a multi-step protocol contained within a single synthetic operation. nih.gov The process involves several distinct mechanistic steps:

Chelation-Assisted C–H Activation : The N-methyl amide group directs the Rh(III) catalyst to the ortho C–H bond.

Olefin Insertion : The activated benzamide adds across the double bond of the acrylate (B77674) derivative in a conjugate fashion.

Cascade Cyclization : At elevated temperatures, the resulting intermediate undergoes an intramolecular cyclization.

Dehydration : Loss of water leads to the formation of a stable, fused bicyclic imide.

This sequence transforms a simple aryl amide into a complex, pharmaceutically relevant nitrogen heterocycle in a single procedure, showcasing the power of catalytic cascade reactions in multi-step synthesis. nih.gov

Reaction Mechanisms and Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility. This includes pathways for both its formation and its transformation into other functional groups.

Oxidative Transformations to Carboxylic Acids

While the formation of the robust amide bond from a carboxylic acid is common, the reverse transformation—the hydrolysis of an amide back to a carboxylic acid—is challenging due to the high resonance stabilization of the amide group. orgsyn.org Direct hydrolysis requires harsh conditions that are often incompatible with other functional groups.

Recent developments have provided catalytic solutions to this problem. Although direct nickel-catalyzed hydrolysis of amides using water as a nucleophile proved infeasible, a one-pot workaround has been developed. orgsyn.org This strategy applies to aryl amides like this compound and involves a nickel-catalyzed cross-coupling reaction. The amide C–N bond undergoes oxidative addition to the nickel catalyst. This is followed by reaction with a silyl (B83357) alcohol, which acts as a water surrogate, to form a silyl ester intermediate. In the final step, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is added to the same pot to cleave the silyl ester, unveiling the desired carboxylic acid. orgsyn.org This method provides a mild, indirect pathway for the oxidative transformation of stable amides to their corresponding carboxylic acids. orgsyn.org

Reductive Pathways to Amine Derivatives

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. For this compound and its derivatives, this process is crucial for producing compounds with varied applications.

One effective method for the reduction of N,N-disubstituted amides like N,N-diethyl-3-methylbenzamide involves the use of hydrosilanes or hydrosiloxanes catalyzed by a combination of triethylborane (B153662) (BEt₃) and an alkali metal base. lookchem.comsci-hub.se This system has proven effective for the reduction of tertiary, secondary, and primary amides to their corresponding amines under mild conditions. lookchem.comsci-hub.se For instance, the reduction of N,N-diethyl-3-methylbenzamide to N,N-diethyl-3-methylbenzylamine can be achieved with high efficiency. sci-hub.se

Another approach involves the use of bimetallic ruthenium and iron carbonyl clusters as catalysts. researchgate.net In a study, the reduction of N,N-diethyl-3-methylbenzamide using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent was investigated at temperatures between 100-110 °C. researchgate.net An excellent yield of 97% for N,N-diethyl-(3-methyl)benzamine was achieved using 3 mol% of a bimetallic ruthenium carbonyl cluster as the catalyst. researchgate.net

The choice of reducing agent and catalyst system is critical and can be tailored to the specific amide. For example, while lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing all classes of amides, other reagents like sodium borohydride (B1222165) (NaBH₄) are typically less reactive towards amides unless activated. libretexts.org

The general mechanism for the hydride reduction of an amide involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the formation of a complex and subsequent elimination of a leaving group to yield the amine. libretexts.org

Table 1: Catalytic Systems for the Reduction of N,N-diethyl-3-methylbenzamide

| Catalyst System | Reducing Agent | Temperature (°C) | Yield (%) | Reference |

| Bimetallic Ruthenium Carbonyl Cluster | Polymethylhydrosiloxane (PMHS) | 100-110 | 97 | researchgate.net |

| Triethylborane (BEt₃) and Alkali Metal Base | Hydrosilane/Hydrosiloxane | Mild Conditions | High | lookchem.comsci-hub.se |

| Iron Catalyst | Not Specified | Not Specified | Not Specified | scientificlabs.ie |

Degradation Mechanisms of Analogues (e.g., N,N-Diethyl-3-methylbenzamide)

The environmental fate and degradation of chemical compounds are of significant interest. N,N-Diethyl-3-methylbenzamide (DEET) serves as a well-studied analogue for understanding the degradation pathways of substituted benzamides.

One major degradation pathway for DEET is through advanced oxidation processes (AOPs), such as the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH). acs.orgacs.orgnih.gov Studies on the degradation of DEET using a flow-through anodic Fenton treatment (FAFT) have identified several key reaction pathways. acs.orgacs.org These include:

Hydroxyl Radical Addition: The electrophilic •OH radical readily adds to the aromatic ring, which is activated by the amide group. acs.org

Quinone/Keto Product Formation: Further oxidation of the hydroxylated intermediates leads to the formation of quinone and keto derivatives. acs.orgacs.org

Dimerization/Bimolecular Disproportionation: The organic radicals formed during the process can also undergo dimerization or disproportionation reactions. acs.orgacs.org

Gas chromatography/mass spectrometry (GC/MS) analysis of the degradation products of DEET and other model amides has confirmed these pathways. acs.org The degradation process is influenced by the presence of electron-donating groups, like the amide nitrogen, which enhance the reactivity towards the electrophilic hydroxyl radical. acs.org

Under natural environmental conditions, DEET is known to biodegrade, particularly under aerobic conditions, with fungi playing a role in breaking it down into less toxic products. wikipedia.org However, its degradation is significantly slower under anaerobic conditions. wikipedia.org

Mechanistic Considerations in Amide Coupling Reactions

The formation of the amide bond is a cornerstone of organic and medicinal chemistry. The synthesis of this compound and its derivatives typically involves the coupling of a 3-methylbenzoic acid derivative with an amine.

A classical method for forming amides is the acid chloride method . This involves the initial conversion of 3-methylbenzoic acid to the more reactive 3-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then readily reacts with ammonia or an amine to produce the corresponding amide. While effective, this method often involves corrosive reagents and generates hazardous byproducts like HCl gas.

Direct amide formation from a carboxylic acid and an amine is a more atom-economical approach but is often challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. mdpi.comdur.ac.uk To overcome this, various coupling reagents and catalysts have been developed.

One innovative approach utilizes a copper-based metal-organic framework (MOF) to catalyze the oxidative coupling of 3-toluic acid with N,N-diethylformamide to produce N,N-diethyl-3-methylbenzamide (DEET). mdpi.com This method achieved over 99% conversion and a 95% yield of the pure isolated product on a preparative scale. mdpi.com The proposed mechanism involves the formation of a carbamoyl (B1232498) radical from the formamide (B127407), which can then react with the carboxylic acid. mdpi.com

Boron-based catalysts have also emerged as effective promoters for direct amide formation. ucl.ac.uk Mechanistic studies suggest that these catalysts can activate the carboxylic acid, facilitating the nucleophilic attack by the amine. ucl.ac.uk

In palladium-catalyzed cross-coupling reactions, the mechanism often involves an oxidative addition, transmetalation, and reductive elimination sequence. researchgate.net While more commonly associated with C-C bond formation, palladium catalysis can also be applied to N-arylation and related amide bond-forming reactions. whiterose.ac.uk For instance, palladium catalysts can be used in the C-H functionalization of benzamide derivatives. whiterose.ac.uk

Table 2: Common Reagents in Amide Coupling Reactions

| Reagent Type | Example(s) | Role in Reaction | Reference |

| Activating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to acid chloride | |

| Coupling Catalyst | Copper-based MOF, Boron compounds | Facilitates direct reaction between carboxylic acid and amine | mdpi.comucl.ac.uk |

| Deoxyfluorinating Reagent | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | Converts carboxylic acid to acyl fluoride for subsequent amidation | beilstein-journals.org |

Spectroscopic Characterization and Structural Elucidation of 3 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Methylbenzamide and its derivatives, offering insights into the atomic arrangement and chemical environment within the molecule.

Proton NMR (¹H NMR) is instrumental in determining the position of substituents on the aromatic ring of this compound and its derivatives. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. For instance, in N,N-diethyl-3-methylbenzamide, the aromatic protons appear as a multiplet in the range of δ 7.11-7.31 ppm. mdpi.com The methyl group on the benzene (B151609) ring typically shows a singlet peak around δ 2.3-2.5 ppm. vulcanchem.com

In substituted benzamides, the pattern of the aromatic signals can be complex due to overlapping resonances. acs.orgnih.gov For example, in 4-Bromo-N,N-diethyl-3-methylbenzamide, the aromatic protons H-2 and H-6 appear as a doublet, while H-5 is a singlet due to the meta-position of the methyl group. vulcanchem.com The chemical shifts of protons on N-alkyl groups also provide structural information. For N,N-diethyl-3-methylbenzamide, the ethyl groups show distinct signals due to restricted rotation around the amide bond, with the methylene (B1212753) protons appearing as broad signals. mdpi.com The chemical shifts of the N-H proton in N-alkylbenzamides are also sensitive to substituent effects. publish.csiro.au

Table 1: ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

| N,N-diethyl-3-methylbenzamide | CDCl₃ | 7.11-7.31 (m, 4H) | 2.37 (s, 3H) | 3.53, 3.26 (2 br s, 4H, N-CH₂), 0.98-1.34 (m, 6H, N-CH₂-CH₃) |

| N-(tert-butyl)-3-methylbenzamide | CDCl₃ | 7.46 (s, 1H), 7.43-7.38 (m, 1H), 7.22-7.16 (m, 2H) | 2.30 (s, 3H) | 5.87 (s, 1H, NH), 1.39 (s, 9H, C(CH₃)₃) |

| 4-Bromo-N,N-diethyl-3-methylbenzamide | - | 7.3-7.5 (d, J=8.5 Hz, 2H) | 2.3-2.5 (s, 3H) | 3.3-3.5 (q, J=7.0 Hz, 4H, N-CH₂), 1.1-1.3 (t, J=7.0 Hz, 6H, N-CH₂-CH₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for confirming the presence of the amide bond and characterizing the carbon skeleton of this compound and its derivatives. The carbonyl carbon of the amide group typically resonates in the range of δ 165–170 ppm. vulcanchem.comvulcanchem.com For this compound itself, the carbonyl carbon signal appears around δ 168 ppm.

The aromatic carbons exhibit signals between δ 120–140 ppm, with the carbon attached to the methyl group (C-3) and the carbonyl group (C-1) showing distinct shifts. In N,N-diethyl-3-methylbenzamide, the carbonyl carbon is observed at δ 171.5 ppm, while the aromatic carbons resonate at δ 123.2, 126.9, 128.2, 129.8, 137.3, and 138.2 ppm. mdpi.com The carbons of the N-alkyl groups also provide characteristic signals. mdpi.com The presence of two separate signals for the ethyl groups in N,N-diethyl-3-methylbenzamide's ¹³C NMR spectrum further confirms the restricted rotation around the C-N amide bond. mdpi.com

Table 2: ¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |

| N,N-diethyl-3-methylbenzamide | CDCl₃ | 171.5 | 123.2, 126.9, 128.2, 129.8, 137.3, 138.2 | 21.4 | 39.2, 43.3 (N-CH₂), 13.0, 14.2 (N-CH₂-CH₃) |

| N-(tert-butyl)-3-methylbenzamide | CDCl₃ | 167.0 | 123.5, 127.4, 128.2, 131.7, 135.8, 138.2 | 21.3 | 51.5 (C(CH₃)₃), 28.8 (C(CH₃)₃) |

| N-hydroxy-3-methylbenzamide | - | 165 | 120-140 | 21 | - |

Variable temperature (VT) NMR studies are employed to investigate the rotational dynamics around the amide (C-N) bond in this compound derivatives. walisongo.ac.id Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the existence of rotamers (conformational isomers). walisongo.ac.idresearchgate.net This restricted rotation can cause broadening or splitting of NMR signals, particularly for the N-alkyl substituents, at room temperature. mdpi.comwalisongo.ac.id

In N,N-diethyl-3-methylbenzamide (DEET), the two ethyl groups are chemically non-equivalent at lower temperatures due to slow rotation, resulting in separate signals for the methylene and methyl protons. mdpi.comresearchgate.net As the temperature is increased, the rate of rotation increases, and these separate signals coalesce into single, averaged signals. researchgate.netacs.org The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. mdpi.comresearchgate.net These studies provide valuable information on the conformational properties and molecular motion of these amide systems. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound and its derivatives. vulcanchem.com The most characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1626-1650 cm⁻¹. vulcanchem.comturkjps.org For instance, in N,N-diethyl-3-methylbenzamide, this band is observed at 1628 cm⁻¹. mdpi.com

Other important vibrations include the N-H stretching of primary and secondary amides, which are generally found in the 3100-3500 cm⁻¹ region, and N-H bending, which occurs around 1550 cm⁻¹. The aromatic C-C stretching vibrations are typically observed near 1583 cm⁻¹. turkjps.org The C-H stretching vibrations of the methyl group and the aromatic ring are also identifiable. turkjps.org The precise positions of these bands can be influenced by the nature of the substituents on the aromatic ring and the N-alkyl groups. mdpi.comrsc.org

Table 3: Key IR Absorption Bands for this compound and its Derivatives (cm⁻¹)

| Functional Group | Vibration | Typical Range (cm⁻¹) | Example: N,N-diethyl-3-methylbenzamide |

| Amide | C=O stretch | 1626-1650 | 1628 |

| Amide | N-H bend | ~1550 | - |

| Aromatic | C-C stretch | ~1583 | 1583.77 |

| Alkyl | C-H stretch | 2874-2973 | 2874, 2933, 2971.27 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is utilized to determine the molecular weight and to analyze the fragmentation patterns of this compound and its derivatives, which aids in their structural confirmation. The mass spectrum of a compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, the molecular weight is 135.16 g/mol . nist.gov

In the mass spectrum of N,N-diethyl-3-methylbenzamide, the molecular ion peak is observed at an m/z of 191. mdpi.com The fragmentation pattern provides further structural information. A common fragmentation pathway for benzamides involves the cleavage of the C-N bond. For N-ethyl-3-methylbenzamide, the top peak in the GC-MS spectrum is at m/z 119, which corresponds to the 3-methylbenzoyl cation. nih.gov Another significant peak is often observed at m/z 91, corresponding to the tolyl cation. mdpi.comnih.gov

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 135.16 | 135 | Not specified |

| N,N-diethyl-3-methylbenzamide | 191.27 | 191 | 190, 119, 91, 65 |

| N-ethyl-3-methylbenzamide | 163.22 | 163 | 119, 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantitative analysis of this compound and its derivatives. This technique is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region, and the amount of light absorbed is proportional to the concentration of the substance.

While detailed UV-Vis spectral data for this compound itself is not extensively reported in the provided context, the general principles of UV-Vis spectroscopy are applicable. The aromatic ring and the carbonyl group of the amide are chromophores that absorb UV radiation. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the benzamide (B126) structure. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for determining the purity of a sample or for monitoring the progress of a reaction involving these compounds. For example, HPLC with UV detection is a common method for the quantification of benzamide derivatives like DEET. turkjps.org

Crystallography and Solid State Studies of 3 Methylbenzamide and Analogues

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is a powerful analytical method for determining the precise atomic and molecular structure of a crystal. wikipedia.organton-paar.com When a beam of X-rays strikes a crystal, it diffracts into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. wikipedia.org This information allows for the determination of the positions of atoms, their chemical bonds, and other structural details. wikipedia.org

The crystal structures of 3-methylbenzamide and several of its analogues have been determined using single-crystal X-ray diffraction. rsc.orgmdpi.comnih.govnih.govsemanticscholar.org The process typically involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and collecting the diffraction data. anton-paar.com Programs such as SHELXS97 and SHELXL97 are commonly used to solve and refine the crystal structure from the collected data. rsc.orgnih.govnih.govsemanticscholar.org The refinement process involves adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. rsc.orgnih.gov

For instance, the crystal structure of N-(2-amino-phenyl)-3-methylbenzamide was determined to be in the monoclinic crystal system with the space group P21/c. semanticscholar.org The unit cell parameters were found to be a = 11.471(4) Å, b = 8.269(3) Å, c = 12.518(4) Å, and β = 96.155(14)°. semanticscholar.org Similarly, the crystal structure of N-(4-chlorophenyl)-3-methylbenzamide was solved in the monoclinic space group, with unit cell parameters of a = 5.31325 (9) Å, b = 13.9256 (2) Å, and c = 16.3497 (3) Å. nih.gov

The crystallographic data for these and other related compounds provide a wealth of information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding their molecular geometry.

Table 1: Crystallographic Data for this compound and Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-amino-phenyl)-3-methylbenzamide | Monoclinic | P21/c | 11.471(4) | 8.269(3) | 12.518(4) | 96.155(14) | semanticscholar.org |

| N-(4-chlorophenyl)-3-methylbenzamide | Monoclinic | 5.31325(9) | 13.9256(2) | 16.3497(3) | 93.1799(16) | nih.gov |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the crystal packing and supramolecular architecture of molecules. acs.orgnih.govsigmaaldrich.com In the solid state, this compound and its analogues exhibit a variety of hydrogen bonding patterns.

Intramolecular hydrogen bonds, which occur within a single molecule, can also be present, particularly in substituted benzamides where suitable donor and acceptor groups are in proximity. sigmaaldrich.com The presence of intramolecular hydrogen bonds can influence the conformation of the molecule by restricting the rotation around certain bonds. mdpi.commdpi.com For instance, in some ortho-substituted benzamides, an intramolecular hydrogen bond can form between the amide proton and a substituent on the aromatic ring. mdpi.com

The study of hydrogen bonding patterns is not limited to simple pairwise interactions. In more complex systems, these bonds can form extensive networks. For example, the crystal structure of N-(3-hydroxyphenyl)-3-methoxybenzamide exists as two distinct polymorphs with different hydrogen bonding networks; one forms a three-dimensional network, while the other forms layers. mdpi.com The analysis of these networks is often aided by computational methods and visualization tools like ORTEP-3 and DIAMOND. nih.govnih.gov

Conformational Analysis of Amide and Aromatic Moieties

In many substituted benzanilides, the N—H and C=O bonds of the amide group are found to be anti to each other. nih.govnih.goviucr.org The relative orientation of the amide group and the aromatic rings is described by dihedral angles. For example, in N-(4-chlorophenyl)-3-methylbenzamide, the central amide group is twisted with respect to both the benzoyl and anilino rings, with dihedral angles of 32.4 (1)° and 36.1 (1)°, respectively. nih.gov The dihedral angle between the two benzene (B151609) rings is 68.4 (1)°. nih.gov

The conformation of the C=O bond relative to the methyl group on the benzoyl ring is also a notable feature. In N-(4-chlorophenyl)-3-methylbenzamide, the C=O bond is syn to the meta-methyl group. nih.gov In contrast, in N-(2-chlorophenyl)-3-methylbenzamide, the C=O bond is anti to the meta-methyl substituent. nih.goviucr.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to explore the conformational landscape of these molecules. rsc.orgresearchgate.net These studies help to understand the energetic preferences for different conformations and the barriers to rotation around key bonds. mdpi.com

Table 2: Selected Torsion Angles for N-(aryl)-3-methylbenzamides

| Compound | Dihedral Angle (Amide-Benzoyl Ring) | Dihedral Angle (Amide-Anilino Ring) | Dihedral Angle (Benzene Rings) | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-3-methylbenzamide | 32.4 (1)° | 36.1 (1)° | 68.4 (1)° | nih.gov |

Methodological Approaches to Resolve Crystallographic Data Discrepancies

During the process of crystal structure determination, discrepancies in the crystallographic data can arise. These can manifest as contradictions in unit cell parameters, space group assignments, or unresolved electron density in the Fourier maps. Several methodological approaches can be employed to address these issues.

One common problem is crystal twinning, where two or more separate crystals are intergrown. This can lead to complex diffraction patterns that are difficult to interpret. Data reprocessing using software like SHELXL can help to resolve twinned data by applying specific refinement parameters.

Disorder in the crystal structure, where atoms or groups of atoms occupy multiple positions, is another challenge. In the case of N-(4-chlorophenyl)-3-methylbenzamide, the methyl group was found to have orientational disorder in the positions of its hydrogen atoms, which was addressed by refining two sets of hydrogen atoms with equal occupancy. nih.gov Similarly, in N-(2-chlorophenyl)-3-methylbenzamide, the methyl hydrogen atoms were refined with different occupancies to account for disorder. nih.goviucr.org

Validation tools are essential for checking the quality of the refined structure. R-factors and the analysis of the difference Fourier map (Fo-Fc map) for unresolved electron density are standard checks. Complementary methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling (e.g., DFT), can be used to cross-validate the crystallographic results. For instance, if the crystal structure suggests a particular conformation, NMR studies in solution can provide evidence for whether that conformation is maintained.

In cases of polymorphism, where a compound can crystallize in multiple forms, different datasets may be obtained. mdpi.com Careful characterization of each polymorph is necessary to understand the structural differences, which can be related to variations in crystal packing and intermolecular interactions. mdpi.com

Computational and Theoretical Studies of 3 Methylbenzamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the fundamental properties of 3-Methylbenzamide and its derivatives at the atomic level.

Molecular Geometry and Electronic Structure

DFT calculations are crucial for determining the optimized molecular geometry and electronic characteristics of benzamide (B126) derivatives. For instance, studies on N-methylbenzamide, a related compound, have utilized DFT to predict its three-dimensional structure. These calculations have shown that the phenyl ring tends to rotate out of the plane of the amide group to minimize steric hindrance between the ortho hydrogen atoms of the benzene (B151609) ring and the substituents on the amide nitrogen. acs.org The degree of this rotation, represented by the C1−C2−C3−O4 dihedral angle, has been calculated to be around 28.6° at the BLYP/DZVP2/A2 level of theory. acs.org This deviation from planarity is a result of steric repulsion between the hydrogen atoms on the aromatic ring and the atoms of the amide group. acs.org

In a study of 2-amino-6-chloro-N-methylbenzamide, DFT calculations using the B3LYP method with the LANL2DZ basis set were performed to determine its optimized geometry and electronic structure. ajrconline.org Such studies provide valuable data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's reactivity and interactions. ajrconline.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through DFT, offering insights into the molecule's chemical reactivity and kinetic stability. ajrconline.org

Similarly, for 3-amino-4-methoxy benzamide, DFT calculations with the 6-311++G** basis set were used to analyze its molecular structure and the potential for intramolecular hydrogen bonding. ias.ac.in The analysis of the molecular electrostatic potential (MEP) and natural bond orbitals (NBO) helps in identifying the electron density distribution and reactive sites within the molecule. ias.ac.in

Conformational Analysis and Intramolecular Rotations

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule due to bond rotations, is a key aspect of computational studies. lumenlearning.comchemistrysteps.com For N,N-diethyl-3-methylbenzamide (DEET), a well-known analogue, quantum chemical computations have predicted the existence of eight stable conformers within a 20 kJ mol−1 energy window. rsc.org These conformers primarily differ in the orientation of the carbonyl group and the two ethyl chains, defined by three key dihedral angles. rsc.org

The rotational barriers of different groups within the molecule are also investigated. For DEET, the methyl group attached to the benzene ring has a very low rotational barrier, calculated to be around 0.1 kJ mol−1, indicating that it behaves almost as a free rotor. rsc.org In contrast, the methyl groups of the ethyl chains have significantly higher barriers. rsc.org In the case of N-methylbenzamide, the potential energy surface for rotation around the C(sp²)−C(aryl) bond has been calculated, revealing a barrier height of approximately 2.80 kcal/mol at a 90° dihedral angle. acs.org This information is critical for understanding the flexibility of the molecule and its ability to adopt different conformations, which can influence its biological activity.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein).

Ligand-Protein Interaction Studies (e.g., α-Glucosidase)

Molecular docking studies have been instrumental in exploring the potential of this compound analogues as enzyme inhibitors. For example, a series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.net Docking studies performed against the α-glucosidase enzyme (PDB ID: 3A4A) showed that these compounds exhibited good binding affinities, with docking energies ranging from -7.5 to -7.8 Kcal/mol. nih.govresearchgate.net These computational results correlated well with the in vitro inhibitory activities, where some of the synthesized compounds showed significantly higher potency than the standard drug, acarbose (B1664774). nih.govresearchgate.net

Similarly, thiazole-benzamide derivatives have been investigated as α-glucosidase inhibitors, with molecular docking revealing strong interactions between the ligands and the active site of the enzyme. researchgate.net These studies highlight the importance of specific structural features, such as the position of the methyl group, in determining the binding affinity and inhibitory potency. researchgate.net

Elucidation of Potential Mechanisms of Action

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time, helping to elucidate the potential mechanism of action. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding poses and to analyze the detailed interactions between the ligand and the protein. For instance, in the study of glycosyl-1,2,3-1H-triazolyl methyl benzamide derivatives, MD simulations were performed to validate the docking results and to understand the stability of the ligand-protein complex. nih.govresearchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net While specific MD simulation data for this compound itself is not detailed in the provided context, the application of this technique to its analogues demonstrates its utility in rational drug design and in understanding how these molecules might exert their biological effects at a molecular level. nih.govresearchgate.netresearchgate.net

Kinetic Modeling of Reaction Pathways (e.g., Oxidative Degradation)

Kinetic modeling is a computational approach used to simulate the rates and mechanisms of chemical reactions. In the context of this compound and its analogues, it has been applied to study their degradation pathways.

One prominent example is the kinetic modeling of the degradation of N,N-diethyl-3-methylbenzamide (DEET) by advanced oxidation processes, such as the flow-through anodic Fenton treatment (FAFT). acs.orgacs.orgnih.gov In these studies, the degradation products of DEET were identified, and a reaction mechanism was proposed. acs.orgacs.org The major reaction pathways were found to involve hydroxyl radical additions to the aromatic ring, the formation of quinone/keto products, and dimerization. acs.orgacs.org

Application of Chemometrics in Spectroscopic Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extracting maximum useful information. frontiersin.orge-bookshelf.de When coupled with spectroscopic techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, chemometrics becomes a powerful tool for both qualitative and quantitative analysis of chemical compounds, including this compound and its analogues. frontiersin.orgmdpi.com These methods can handle the large datasets generated by spectrometers, resolve complex overlapping signals, and build predictive models for various properties. frontiersin.orgsci-hub.se

Detailed research findings have demonstrated the utility of chemometrics in the spectroscopic analysis of benzamide derivatives. These applications range from quantitative determination in commercial products to fundamental studies of molecular interactions.

One significant application involves the quantitative analysis of N,N-Diethyl-3-methylbenzamide (DEET), a well-known analogue of this compound. A study proposed an analytical method using UV spectroscopy to determine the DEET content in insect repellent lotions. researchgate.net To achieve this, several chemometric regression strategies were evaluated to build a robust calibration model. The use of these multivariate techniques is crucial for accurately correlating the spectral data with the concentration of the active ingredient. researchgate.net The strategies assessed included Partial Least Squares (PLS) using the full spectrum, interval PLS (iPLS), and Multiple Linear Regression (MLR) combined with variable selection algorithms like the Genetic Algorithm (MLR/GA) and the Successive Projections Algorithm (MLR/SPA). researchgate.net

Table 1: Chemometric Regression Strategies for UV Spectroscopic Analysis of N,N-Diethyl-3-methylbenzamide (DEET)

| Chemometric Method | Description | Application Goal |

| Partial Least Squares (PLS) | A regression method that handles multicollinearity in spectral data by projecting the variables onto a smaller space of latent variables. | To build a predictive model for DEET concentration using the full UV spectrum. researchgate.net |

| Interval PLS (iPLS) | A modification of PLS where the spectrum is divided into smaller intervals, and a separate PLS model is built for each to find the most informative spectral region. | To improve upon the full-spectrum PLS model by selecting the optimal spectral sub-region. researchgate.net |

| Multiple Linear Regression (MLR) with Genetic Algorithm (MLR/GA) | MLR is a standard regression technique. The Genetic Algorithm is used as a variable selection method to choose the most relevant wavelengths for the MLR model. | To create a simpler, more interpretable model by using only a few key wavelengths to predict DEET concentration. researchgate.net |

| Multiple Linear Regression with Successive Projections Algorithm (MLR/SPA) | Similar to MLR/GA, but uses the Successive Projections Algorithm to select variables with minimal collinearity for the MLR model. | To develop an alternative simplified model for DEET quantification. researchgate.net |

Another area where chemometrics has been applied is in the study of molecular interactions in benzamide analogues. Research on N-monosubstituted benzamides utilized mid-infrared (MIR) spectroscopy in conjunction with density functional theory (DFT) to analyze hydrogen-bonded complexes. researchgate.net In this study, Principal Component Analysis (PCA) was employed to investigate the solvent effects and the correlations between equilibrium constants and various molecular descriptors of the N-monosubstituted benzamides. researchgate.net PCA helps in reducing the dimensionality of the data and identifying the underlying factors that explain the variance in the dataset, providing insights into structure-property relationships. frontiersin.org

Furthermore, computational techniques that share principles with chemometrics, such as least-squares refinement, have been used for detailed vibrational analysis. A normal coordinate analysis was performed for a series of mononitro substituted benzamides, including m-nitrobenzamide, using Fourier Transform Infrared (FTIR) and Raman spectra. nih.gov In this work, a 111-parameter modified valence force field was optimized using an overlay least-square technique, which refined the force constants against 316 observed frequencies from nine different molecules. nih.gov This computational approach allowed for unambiguous assignments of all fundamental vibrations based on potential energy distributions, providing a detailed understanding of the molecule's vibrational properties. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for m-Nitrobenzamide Data derived from normal coordinate analysis.

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Assignment |

| 3380 | 3382 | NH₂ asymmetric stretch |

| 3180 | 3180 | NH₂ symmetric stretch |

| 1670 | 1672 | C=O stretch |

| 1625 | 1625 | NH₂ scissoring |

| 1530 | 1532 | NO₂ asymmetric stretch |

| 1350 | 1350 | NO₂ symmetric stretch |

| 1295 | 1298 | C-N stretch |

| 1001 | 1002 | Ring breathing mode |

Biological Activities and Pharmaceutical Research Applications of 3 Methylbenzamide Derivatives

Insect Repellent Activity

The most well-documented biological activity of a 3-Methylbenzamide derivative is the insect repellency of N,N-Diethyl-3-Methylbenzamide, commonly known as DEET. It is considered a benchmark compound against which other repellents are measured and has been in widespread use for over six decades. nih.gov Research into its function has spurred the development of numerous analogues and a deeper understanding of the neurophysiological mechanisms that drive insect aversion to chemical stimuli.

Analogues of N,N-Diethyl-3-Methylbenzamide (DEET)

The success of DEET has led researchers to synthesize and evaluate numerous structural analogues to identify compounds with improved efficacy, duration, or safety profiles. ekb.eg Structure-activity relationship studies explore how modifications to the benzamide (B126) structure influence repellency.

In one comparative study, seventeen analogues of DEET and a related compound, N,N-diethylphenylacetamide (DEPA), were assessed for their in vitro repellency against Aedes aegypti and Anopheles stephensi mosquitoes. The findings revealed that eight of the analogues were as effective or slightly more repellent than DEET against both species. Notably, one compound, N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide, demonstrated significantly better repellency than DEET against Ae. aegypti and slightly improved efficacy against An. stephensi. ekb.eg Conversely, some modifications proved detrimental to the compound's repellent activity; for example, N,N-diethyl-3-hydroxybenzamide was found to be a poor repellent. ekb.eg

| Compound | Relative Repellency vs. DEET (Aedes aegypti) | Relative Repellency vs. DEET (Anopheles stephensi) | Reference |

|---|---|---|---|

| N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide | Significantly Better | Slightly Improved | ekb.eg |

| 8 Analogues (unspecified) | As Effective or Slightly More Repellent | As Effective or Slightly More Repellent | ekb.eg |

| 7 Analogues (unspecified) | Less Effective | Less Effective | ekb.eg |

| N,N-diethyl-3-hydroxybenzamide | Poor Repellent | Poor Repellent | ekb.eg |

Mechanism of Action via Olfactory Receptor Interaction

The mechanism by which DEET repels insects is complex and involves multiple modes of action, primarily centered on the insect's olfactory system. It is understood to act as a volatile agent that can repel insects from a distance. nih.gov Research indicates that DEET does not simply produce a smell that insects find unpleasant; instead, it interferes with their ability to detect attractant odors, such as those emanating from a host. nih.govnih.gov

Studies have shown that DEET can block the electrophysiological responses of olfactory sensory neurons (OSNs) to attractive odors like 1-octen-3-ol, a component of human breath and sweat. nih.gov This inhibitory effect is mediated through the insect odorant receptor (OR) complex. DEET has been found to inhibit odor-evoked currents from the OR complex, which consists of a specific ligand-binding subunit and a highly conserved olfactory co-receptor, often referred to as Orco (formerly OR83b). nih.govnih.gov By inhibiting these receptors, DEET effectively "masks" the chemical cues that insects use to locate hosts, rendering them unable to find their target. nih.govnih.gov This has led to the hypothesis that DEET acts as a "confusant" by interfering with odorant recognition. rsc.org

Neurophysiological Basis of Repellency in Arthropods

Beyond its interaction with olfactory receptors, the neurophysiological basis of DEET's repellency extends to direct effects on the insect nervous system. Research suggests that DEET targets octopaminergic synapses, which are involved in various physiological processes in insects. nanobioletters.com It produces excitatory effects on the insect's central nervous system, and this neuroexcitation can be blocked by phentolamine, an octopamine (B1677172) receptor antagonist. nanobioletters.com This indicates that DEET's toxicity and repellent action in insects are likely mediated through the activation of octopamine receptors. nanobioletters.com

In addition to its olfactory and central nervous system effects, DEET also acts on the gustatory (taste) system of insects. Studies in Drosophila have shown that DEET suppresses feeding behavior by activating gustatory receptor neurons (GRNs) that respond to aversive compounds. rsc.org This action through contact chemoreception provides another layer to its repellent efficacy, deterring insects upon physical contact with a treated surface. rsc.org Some research has also pointed to DEET's ability to inhibit the enzyme acetylcholinesterase (AChE) in both insects and mammals; however, its potency as an AChE inhibitor is considered low, and its primary mode of neurotoxic action in insects is more strongly linked to the octopaminergic system. nanobioletters.com

Efficacy Assessment in Research Models and Influencing Factors

The efficacy of DEET and its analogues is evaluated in laboratory and field settings using various research models. A common in vitro method is the modified membrane blood-feeding test system, which allows for the comparison of the effective concentrations of different repellent compounds under controlled conditions. ekb.eg Other behavioral assays, such as landing assays, are used to quantify repellency by measuring the reduction in the number of insects that land on a treated surface compared to an untreated control.

The real-world effectiveness of a repellent is influenced by a multitude of factors. These include the specific formulation of the product, the pattern and completeness of its application, the physical activity level of the user (which can affect sweating and abrasion), and environmental conditions like temperature and wind. Furthermore, the insect species and its feeding behavior play a crucial role in determining a repellent's efficacy.

Antimicrobial Properties

While the insect repellent properties of N,N-disubstituted this compound derivatives are well-established, research has also explored the antimicrobial potential of other compounds within the broader benzamide class. These studies investigate the ability of these synthetic molecules to inhibit the growth of pathogenic bacteria.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research into the antimicrobial properties of benzamide derivatives has identified compounds with notable activity against clinically relevant bacterial strains. While studies focusing specifically on this compound are limited, research on closely related structures provides insight into the potential of this chemical scaffold.

For instance, a series of 3-methoxybenzamide (B147233) derivatives were synthesized and showed good activity against several Gram-positive bacteria, including Staphylococcus aureus. nih.gov One derivative with a fluorine substitution demonstrated the best activity against S. aureus, suggesting that this class of compounds could be promising leads for further investigation as antibacterial agents. nih.gov

In another study, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives were synthesized and evaluated. These compounds exhibited potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and NDM-1 Escherichia coli. One compound, in particular, showed superior activity against MRSA, with a Minimum Inhibitory Concentration (MIC) value lower than that of the antibiotic methicillin. nih.gov The mechanism of these derivatives is thought to involve the disruption of the bacterial cell division protein FtsZ. nih.gov

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-Methoxybenzamide derivative (with fluorine substitution) | Staphylococcus aureus | Zone of Inhibition Ratio: 0.44 (vs. standard) | nih.gov |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivative (A2) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 1.5 µg/mL | nih.gov |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | Vancomycin-Resistant Enterococcus (VRE) | MIC: 2–8 µg/mL | nih.gov |

These findings highlight the potential of developing benzamide-based structures as a source of new antimicrobial agents to combat drug-resistant bacteria.

Development as Potential Antibiotic Leads

The escalating threat of antibiotic resistance has spurred the search for novel antibacterial agents with new mechanisms of action. One such area of investigation involves derivatives of this compound, which have shown promise as inhibitors of essential bacterial processes.

Research into 3-methoxybenzamide derivatives, a closely related class of compounds, has identified them as potential inhibitors of the bacterial cell division protein FtsZ. nih.gov In one study, a series of these derivatives was synthesized and evaluated for their antimicrobial activity. The compounds demonstrated good activity against several Gram-positive bacteria. Notably, a derivative with a fluorine substitution on the phenyl ring exhibited the most potent antibacterial activity against M. smegmatis and S. aureus. nih.gov These findings suggest that the 3-methoxybenzamide scaffold could be a promising starting point for the development of new antibiotic leads that target Gram-positive pathogens. nih.gov

Further research into marinopyrrole derivatives, which can incorporate a benzamide moiety, has also yielded potential antibiotic agents against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While the parent natural product, marinopyrrole A, shows significant antibiotic activity, its effectiveness is reduced in the presence of human serum. mdpi.com However, modifications to the structure, such as the introduction of a chloro or fluoro-substituent, have been shown to improve the minimum inhibitory concentration (MIC) against MRSA and reduce susceptibility to serum inhibition. mdpi.com One novel fluoro-derivative of marinopyrrole A demonstrated an improved potency profile and rapid, concentration-dependent killing of MRSA. mdpi.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Fluorinated 3-methoxybenzamide derivative | M. smegmatis | Zone ratio of 0.62 | nih.gov |

| Fluorinated 3-methoxybenzamide derivative | S. aureus | Zone ratio of 0.44 | nih.gov |

| Fluoro-derivative of marinopyrrole A | MRSA | 1-4 fold improvement in MIC vs. parent compound | mdpi.com |

Anticancer and Cell Differentiation Inducing Potential

Benzamide Derivatives as Therapeutic Agents

Benzamide derivatives have emerged as a versatile scaffold in the development of anticancer therapeutics due to their diverse biological activities and favorable toxicological profiles. nih.gov These compounds have been investigated for their ability to target various aspects of cancer cell biology, including overcoming multidrug resistance (MDR) and inhibiting microtubule dynamics. mdpi.comnih.gov

One of the significant challenges in cancer treatment is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2. mdpi.com A novel benzamide derivative, VKNG-2, has been shown to effectively inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com In vitro studies demonstrated that VKNG-2 could reverse resistance to mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter. mdpi.com

Another avenue of anticancer research for benzamide derivatives is the inhibition of tubulin polymerization, a critical process for cell division. nih.govresearchgate.net A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range. researchgate.net Optimization of benzamide derivatives targeting the colchicine (B1669291) binding site on tubulin has led to the identification of potent and orally active inhibitors that induce mitotic blockade and apoptosis. nih.gov One such compound demonstrated robust in vivo antitumor efficacy and overcame drug resistance in a paclitaxel-resistant xenograft model. nih.gov

Furthermore, pyrimidine-tethered benzamide derivatives have been synthesized and evaluated as potential anticancer agents, showing promising cytotoxicity against various cancer cell lines, including non-small cell lung cancer, colorectal cancer, pancreatic cancer, and cervical cancer. asianpubs.org

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Derivative | Mechanism of Action | Cancer Cell Line(s) | Key Finding(s) | Reference |

|---|---|---|---|---|

| VKNG-2 | ABCG2 transporter inhibitor | S1-M1-80 (colon cancer) | Reverses multidrug resistance to mitoxantrone and SN-38 | mdpi.com |

| N-benzylbenzamide derivative (20b) | Tubulin polymerization inhibitor | Various cancer cell lines | IC50 values ranging from 12 to 27 nM | researchgate.net |

| Tubulin inhibitor (48) | Tubulin polymerization inhibitor | Various cancer cell lines | Potent, orally active, overcomes paclitaxel (B517696) resistance | nih.gov |

| Pyrimidinyl benzamide derivatives (8f, 8j) | Not specified | A-549 (lung), HCT-116 (colorectal), PANC-1 (pancreatic) | Potent anticancer activity | asianpubs.org |

Kinase Inhibition Studies

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Benzamide derivatives have been extensively investigated as inhibitors of various protein kinases.

A series of 3-substituted benzamide derivatives, structurally related to the Bcr-Abl tyrosine kinase inhibitor imatinib, were developed and evaluated for their antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562. nih.gov Several 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov

In another study, novel 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors. nih.gov These compounds were tested against a panel of receptor tyrosine kinases, with the majority showing potent inhibitory activity. Specifically, analogues with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with inhibition percentages of 91% and 92% at a concentration of 10 nM. nih.gov

Furthermore, computational studies have been employed to understand the inhibitory activity of benzamide derivatives against Bruton's tyrosine kinase (Btk), an important enzyme in B-lymphocyte development. imist.ma Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have provided insights into the binding modes of these compounds, aiding in the design of new and more potent Btk inhibitors. imist.ma

Table 3: Kinase Inhibitory Activity of Selected Benzamide Derivatives

| Derivative | Target Kinase | Cell Line/Assay | Key Finding(s) | Reference |

|---|---|---|---|---|

| 3-Halogenated benzamides | Bcr-Abl | K562 | Highly potent inhibitors | nih.gov |

| 4-(Arylaminomethyl)benzamides (11, 13) | EGFR | Enzymatic assay | 91% and 92% inhibition at 10 nM | nih.gov |

| Benzamide scaffold | Btk | Computational study | Model developed to understand inhibitory activity | imist.ma |

Histone Deacetylase Inhibition Research